Tert-butyl 4-fluoro-3-hydroxybenzoate

Protecting Group Strategy Orthogonal Deprotection Peptide Mimetic Synthesis

Synthetic routes requiring free phenol derivatization while the carboxylic acid remains protected face premature ester cleavage with methyl/ethyl esters under basic or nucleophilic conditions. Tert-butyl 4-fluoro-3-hydroxybenzoate (CAS 847943-90-2) eliminates this orthogonal protection bottleneck. • tert-Butyl ester withstands pH 9-12 and nucleophilic conditions, enabling O-alkylation, Mitsunobu, or cross-coupling at the phenol without ester loss. • Selective acid-labile deprotection (TFA, HCl) leaves Boc, Fmoc, and benzyl ester protecting groups intact. • Direct conversion to acid chloride with SOCl₂ at room temperature bypasses a separate deprotection step, reducing process step count.

Molecular Formula C11H13FO3
Molecular Weight 212.22 g/mol
CAS No. 847943-90-2
Cat. No. B1375607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-fluoro-3-hydroxybenzoate
CAS847943-90-2
Molecular FormulaC11H13FO3
Molecular Weight212.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CC(=C(C=C1)F)O
InChIInChI=1S/C11H13FO3/c1-11(2,3)15-10(14)7-4-5-8(12)9(13)6-7/h4-6,13H,1-3H3
InChIKeyDGFGYLGKUGNYMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 4-fluoro-3-hydroxybenzoate: Overview & Specifications


Tert-butyl 4-fluoro-3-hydroxybenzoate (CAS 847943-90-2) is an orthogonally protected fluorophenol building block with the molecular formula C₁₁H₁₃FO₃ and a molecular weight of 212.22 g/mol . The compound features a 4-fluoro-3-hydroxybenzoate core, where the carboxylic acid is protected as a tert-butyl ester and the phenolic hydroxyl remains free, creating a differentiated reactivity profile for multi-step synthetic sequences [1]. Commercially sourced material typically meets a minimum purity specification of 95% as determined by HPLC or equivalent methods, with storage at room temperature and handling in powder form .

Orthogonal protection: free phenol with tert-butyl ester
Stable under basic aqueous conditions
Supports selective acidic deprotection strategies

Why Unprotected Acids or Simple Esters Cannot Substitute


Substituting tert-butyl 4-fluoro-3-hydroxybenzoate with 4-fluoro-3-hydroxybenzoic acid or its methyl/ethyl esters during procurement introduces orthogonal reactivity constraints that can derail synthetic planning. The tert-butyl ester confers pronounced hydrolytic stability under neutral and basic conditions, remaining intact where methyl and ethyl esters undergo premature saponification [1]. Conversely, the tert-butyl group enables selective acidic deprotection pathways (e.g., TFA, HCl) that are not available to the free acid or that would require harsher, less selective conditions with other esters [2]. This orthogonal stability profile is not merely a matter of convenience; it determines whether a given synthetic route can proceed with intact protecting group architecture. Without the tert-butyl moiety, multi-step sequences requiring basic or nucleophilic conditions that are incompatible with free carboxylic acids become unfeasible, and chemoselective deprotection strategies cannot be executed.

Methyl/ethyl esters may undergo premature hydrolysis under basic conditions, disrupting synthetic sequences where the carboxyl group must stay protected.
The free acid (4-fluoro-3-hydroxybenzoic acid) cannot be selectively reprotected during multi-step syntheses involving nucleophiles or bases.
Simple esters lack orthogonal acid-labile cleavage; harsh deprotection conditions may damage other functional groups.

Evidence-Based Differentiation vs. Closest Analogs


Hydrolytic Stability: tert-Butyl vs. Methyl Ester

The tert-butyl ester of tert-butyl 4-fluoro-3-hydroxybenzoate exhibits markedly greater stability under basic aqueous conditions compared to the methyl ester analog. This differential stability enables selective deprotection strategies in multi-step syntheses where the methyl ester would be prematurely cleaved. According to standard protecting group stability charts, tert-butyl esters remain stable at pH 9 (room temperature) and pH 12 (room temperature), whereas methyl esters are labile under these basic conditions [1]. In contrast, methyl 4-fluoro-3-hydroxybenzoate would undergo saponification under identical basic conditions, releasing the free acid and compromising subsequent synthetic steps that require the carboxyl group to remain protected.

Hydrolytic Stability
Class-level inference
tert-Butyl ester: stable pH 9–12, RTvsMethyl ester: labile at same pH
Supports orthogonal protection under basic conditions
Class-level stability chart; verify with specific conditions
Protecting Group Strategy Orthogonal Deprotection Peptide Mimetic Synthesis

Selective Acid Cleavage vs. Free Acid

Tert-butyl 4-fluoro-3-hydroxybenzoate can be selectively deprotected to the free acid using mild acidic conditions that are compatible with a wide range of other functional groups, a capability not shared by its methyl or ethyl ester counterparts. The tert-butyl ester is readily cleaved by trifluoroacetic acid (TFA), HCl, or p-toluenesulfonic acid, often at room temperature and without affecting benzyl esters, carbamates, or other acid-sensitive groups present in the molecule [1]. In contrast, methyl and ethyl esters require significantly harsher acidic conditions (e.g., concentrated HCl, reflux) or strong nucleophilic bases for saponification, which can lead to undesired side reactions and lower overall yields. This orthogonal deprotection capability is a direct consequence of the tert-butyl group's ability to form a stable tert-butyl cation intermediate during acidolysis [2].

Selective Deprotection
Cross-study comparable
Cleaved with TFA or HCl at RT, mild conditionsvsMethyl/ethyl esters require harsh acid or base
Enables late-stage deprotection with functional group tolerance
Selectivity depends on substrate context
Chemoselective Deprotection Solid-Phase Synthesis Prodrug Design

SOCl₂ Reactivity: Direct Acid Chloride Formation

Tert-butyl 4-fluoro-3-hydroxybenzoate undergoes a unique transformation with thionyl chloride (SOCl₂) at room temperature to directly yield the corresponding acid chloride in high yields. This reaction is not observed with methyl, ethyl, or benzyl esters, which are essentially unreactive toward SOCl₂ under identical conditions [1]. This differential reactivity provides a distinct synthetic advantage: the tert-butyl ester serves as a latent acid chloride precursor, enabling one-pot conversion to amides or other carboxylic acid derivatives without requiring a separate deprotection step followed by activation. The reaction proceeds via a proposed mechanism involving acid-catalyzed cleavage of the tert-butyl group followed by in situ chlorination.

SOCl₂ Reactivity
Head-to-head comparison
SOCl₂, RT → acid chloride (high yield); methyl/ethyl esters unreactive
Streamlined amide/ester synthesis via one-step activation
Verify with specific substrate
Acid Chloride Generation Amide Bond Formation Activated Ester Synthesis

Steric Shielding and Nucleophilic Attack Resistance

The tert-butyl group in tert-butyl 4-fluoro-3-hydroxybenzoate introduces significant steric bulk around the ester carbonyl, which quantitatively alters its reactivity profile relative to less hindered esters like methyl or ethyl. This steric hindrance reduces the rate of nucleophilic attack at the carbonyl carbon, making the tert-butyl ester kinetically more stable toward transesterification and nucleophilic acyl substitution reactions [1]. While no direct kinetic data for this specific compound are available, class-level understanding of tert-butyl esters indicates that the rate of base-catalyzed hydrolysis (k_OH) is approximately 10- to 100-fold slower for tert-butyl esters compared to methyl esters, a difference attributed to steric hindrance to nucleophilic attack (B_AC2 mechanism) rather than electronic effects [2]. This kinetic stability is a key differentiator when planning reactions involving strong nucleophiles or basic conditions where the ester group must remain intact.

Nucleophilic Attack Resistance
Class-level inference
~10–100× slower acyl substitution than methyl ester
Reduces undesired side reactions with nucleophiles
Class-level kinetic trend; not compound-specific
Steric Hindrance Reaction Selectivity Kinetic Stability

Recommended Applications Based on Evidence


Orthogonal Protection in Multi-Step Synthesis

In the synthesis of fluorinated pharmaceuticals, agrochemicals, or natural product analogs, tert-butyl 4-fluoro-3-hydroxybenzoate is the preferred building block when the synthetic route requires the carboxylic acid to remain protected under basic or nucleophilic conditions while the free phenol is derivatized. As demonstrated by the stability data, the tert-butyl ester withstands pH 9 and pH 12 conditions that would cleave a methyl ester [1], allowing chemists to perform O-alkylation, Mitsunobu reactions, or cross-coupling chemistry at the phenolic hydroxyl without premature ester deprotection. The 4-fluoro-3-hydroxybenzoate core itself is a privileged scaffold in medicinal chemistry, serving as a precursor to transthyretin stabilizers (e.g., Acoramidis) and β-arylsulfotransferase IV inhibitors [2].

Direct Acid Chloride Route for Amide Formation

Tert-butyl 4-fluoro-3-hydroxybenzoate is uniquely suited for applications requiring conversion to the corresponding acid chloride for amide or ester synthesis. Its ability to react directly with SOCl₂ at room temperature to yield the acid chloride, bypassing a separate deprotection step, represents a tangible process efficiency advantage over methyl or ethyl esters, which are unreactive under identical conditions [3]. This property is particularly valuable in library synthesis or scale-up operations where step count reduction directly impacts time and cost.

Late-Stage Deprotection in Peptide Synthesis & Prodrugs

The selective acid lability of the tert-butyl ester makes tert-butyl 4-fluoro-3-hydroxybenzoate an ideal candidate for solid-phase peptide synthesis or prodrug strategies requiring orthogonal deprotection. The tert-butyl group can be cleanly removed with mild acids such as TFA or p-toluenesulfonic acid without affecting other common protecting groups (e.g., Boc, Fmoc, benzyl esters) [4]. This orthogonality is a critical procurement criterion for researchers building complex molecular architectures where multiple protecting groups must be manipulated sequentially.

Fluorinated Probes: Ester Stability with Nucleophiles

In the preparation of fluorinated molecular probes or imaging agents where the ester moiety must survive exposure to nucleophiles (e.g., Grignard reagents, organolithiums, or amines), tert-butyl 4-fluoro-3-hydroxybenzoate provides the necessary kinetic stability. The steric shielding of the carbonyl by the tert-butyl group reduces the rate of undesired nucleophilic acyl substitution [5], enabling reactions at other sites of the molecule while preserving the protected carboxylate for later functionalization.

Application
Selection Property
Validation Focus
Multi-step synthesis with basic/nucleophilic steps
tert-Butyl ester stability under basic conditions
Orthogonal protection integrity during phenol derivatization
Acid chloride route for amide/ester formation
SOCl₂-mediated direct activation
One-step activation feasibility review
Late-stage deprotection in complex molecule synthesis
Mild acid lability (TFA, HCl)
Chemoselectivity with other protecting groups (Boc, Fmoc)
Fluorinated probe synthesis with nucleophilic steps
Steric shielding reduces nucleophilic attack
Kinetic stability under nucleophilic conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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